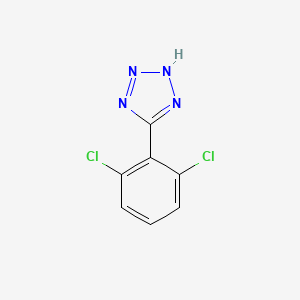

5-(2,6-Dichlorophenyl)-1H-tetrazole

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms, have garnered considerable attention in modern chemical research. numberanalytics.com Their unique electronic structure and physicochemical properties make them valuable scaffolds in various scientific domains, particularly in medicinal chemistry and materials science. numberanalytics.comnih.gov The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic profiles. researchgate.netresearchgate.netbeilstein-journals.org This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous approved drugs with a wide range of therapeutic applications, including antihypertensive, antibacterial, and anticancer agents. beilstein-journals.orglifechemicals.comhilarispublisher.com Beyond their medicinal importance, tetrazoles are also investigated for their energetic properties and as ligands in the construction of metal-organic frameworks. nih.gov

Overview of Dichlorophenyl Moieties in Organic Synthesis

The dichlorophenyl group is a common substituent in organic synthesis, valued for its ability to influence the electronic and steric properties of a molecule. The presence and position of the chlorine atoms on the phenyl ring can significantly impact a compound's reactivity, lipophilicity, and biological activity. Dichlorophenyl moieties are key components in many pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine atoms can affect the acidity of nearby functional groups and can direct further chemical transformations. researchgate.net

Scope and Research Focus on 5-(2,6-Dichlorophenyl)-1H-tetrazole

This article focuses specifically on the chemical compound This compound . This particular derivative combines the significant tetrazole heterocycle with a dichlorophenyl group, creating a molecule with potential for diverse applications. The research on this compound is driven by the desire to understand how the interplay between the tetrazole ring and the 2,6-dichlorophenyl substituent influences its chemical behavior and potential utility. The primary areas of investigation include its synthesis, detailed characterization of its chemical and physical properties, and exploration of its applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQNTWJPTUTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,6 Dichlorophenyl 1h Tetrazole and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 5-substituted-1H-tetrazoles have been well-established for decades, providing reliable pathways to these important molecules. The primary and most fundamental approach involves the reaction of nitriles with an azide (B81097) source. thieme-connect.com

The most common and direct route to 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide. researchgate.netnih.govresearchgate.net This reaction involves the addition of an azide, acting as a 1,3-dipole, across the carbon-nitrogen triple bond of a nitrile. youtube.com The process can be catalyzed by various acids or metal salts, which activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org This activation enhances the electrophilic character of the nitrile's carbon atom, facilitating the cycloaddition. thieme-connect.com

The reaction is believed to proceed either through a concerted cycloaddition or a stepwise pathway involving the formation of an intermediate imidoyl azide, which then cyclizes to form the tetrazole ring. youtube.comresearchgate.net

Sodium azide (NaN₃) is the most frequently used azide source for the synthesis of 5-substituted-1H-tetrazoles due to its availability and effectiveness. researchgate.netresearchgate.net The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgajgreenchem.com To overcome the high activation energy of the reaction, especially with deactivated or sterically hindered nitriles, various catalysts are employed. acs.org

Lewis acids such as zinc(II) salts (e.g., ZnCl₂, Zn(OAc)₂), aluminum salts (e.g., AlCl₃), and lead(II) salts (e.g., PbCl₂) are effective catalysts. researchgate.netthieme-connect.comorganic-chemistry.orgacademie-sciences.fr They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity. organic-chemistry.org For instance, the use of Zn(II) chloride in alcohols like isopropanol (B130326) allows for milder reaction conditions and shorter reaction times for a wide range of nitriles. thieme-connect.com Similarly, silica (B1680970) sulfuric acid has been used as a solid acid catalyst, simplifying product work-up and catalyst removal. nih.govnih.gov Organocatalysts, such as L-proline, have also been shown to promote the reaction effectively, offering a more environmentally benign alternative to metal-based catalysts. thieme-connect.com

Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Sodium Azide

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Benzonitrile | ZnCl₂ | Isopropanol | 50 | 4 | >95 | thieme-connect.com |

| Substituted Benzonitriles | Silica Sulfuric Acid | DMF | 120 | 2-5 | 72-95 | nih.govnih.gov |

| Benzonitrile | L-proline (30 mol%) | DMF | 110 | 1 | 90 | thieme-connect.com |

| Aromatic Nitriles | PbCl₂ (10 mol%) | DMF | 120 | 1.5-4.5 | 80-94 | academie-sciences.fr |

| Aromatic Nitriles | Cuttlebone | DMSO | 110 | 0.25-1 | 90-98 | rsc.org |

| Aromatic & Aliphatic Nitriles | Co(II) complex (1 mol%) | DMSO | 110 | 12 | 90-98 | acs.org |

The success of the nitrile-azide cycloaddition is significantly influenced by the electronic and steric properties of the substituents on the aryl nitrile.

Electronic Effects: Generally, aryl nitriles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) react faster and give higher yields than those with electron-donating groups (e.g., -CH₃, -OCH₃). thieme-connect.comacademie-sciences.fr The electron-withdrawing substituents increase the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide anion. researchgate.net For example, in a study using a lead(II) chloride catalyst, 4-nitrobenzonitrile (B1214597) reacted to completion in 1.5 hours with a 94% yield, whereas 4-methylbenzonitrile required 4 hours and gave an 82% yield. academie-sciences.fr

Steric Hindrance: Sterically hindered nitriles, such as those with ortho-substituents like the 2,6-dichlorobenzonitrile (B3417380) required for the synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole, often pose a significant challenge. The bulky groups near the reaction center can impede the approach of the azide nucleophile, requiring more forcing conditions like higher temperatures, longer reaction times, or more potent catalytic systems. academie-sciences.fr However, many modern catalytic methods have proven effective even for these challenging substrates. For instance, a cobalt(II) complex catalyst successfully converted 2-chlorobenzonitrile (B47944) to the corresponding tetrazole in 97% yield. acs.org

Limitations: While broadly applicable, the method can be limited by the poor reactivity of certain electron-rich or highly hindered nitriles. Furthermore, the use of potentially explosive sodium azide and toxic metal catalysts under harsh conditions are notable drawbacks of many conventional procedures. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. bohrium.comeurekaselect.com For tetrazole synthesis, the Ugi-azide four-component reaction (UT-4CR) is a prominent example. nih.gov

The classical UT-4CR involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide, TMSN₃) to produce α-amino-substituted tetrazoles. nih.govrug.nl This approach allows for the rapid generation of diverse libraries of tetrazole derivatives by varying the four input components. nih.gov For instance, a one-pot reaction between a ketone, an amine, TMSN₃, and an isocyanide in methanol (B129727) can efficiently produce 1,5-disubstituted tetrazoles. rug.nl The Passerini-tetrazole reaction is another MCR that combines an aldehyde or ketone, an isocyanide, and hydrazoic acid to yield α-acyloxy tetrazoles. nih.gov

These methods are valuable for creating structurally complex tetrazoles, though they typically yield N-substituted or α-amino substituted products rather than the direct 5-aryl-1H-tetrazole scaffold unless a cleavable group is used on the isocyanide component. beilstein-journals.orgrug.nl

An alternative to the direct use of nitriles is the transformation of other functional groups into the tetrazole ring. Organic thiocyanates (R-SCN) can be efficiently converted into the corresponding 5-substituted-1H-tetrazoles. thieme-connect.com This reaction also proceeds with sodium azide and is often catalyzed by a Lewis acid, such as zinc(II) chloride, in an alcohol solvent. thieme-connect.com The method is effective for a range of substrates and offers an alternative pathway when the corresponding nitrile is less accessible or reactive. organic-chemistry.org For example, various aryl and benzyl (B1604629) thiocyanates have been converted to their respective tetrazoles in good yields under mild conditions (e.g., 50°C in isopropyl alcohol). thieme-connect.com A patent also describes the reaction of thiocyanates with sodium azide in the presence of an acid and a phase-transfer catalyst to generate 5-thio-substituted tetrazoles. google.com

Modern and Sustainable Synthetic Advancements

In response to the growing need for environmentally friendly chemical processes, significant research has focused on developing "green" and sustainable methods for tetrazole synthesis. researchgate.netdntb.gov.ua These advancements aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Key strategies in modern tetrazole synthesis include:

Heterogeneous Catalysis: Using solid-supported catalysts simplifies catalyst recovery and product purification, allowing for catalyst recycling. researchgate.netnih.gov Examples include silica sulfuric acid, nih.govnih.gov metal-organic frameworks (MOFs), bohrium.com zeolite, soran.edu.iq and various metal complexes or nanoparticles supported on silica or magnetic cores. rsc.orgnih.gov A novel approach even utilized cuttlebone as a natural, porous, and low-cost heterogeneous catalyst, achieving high yields in short reaction times. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. organic-chemistry.org This technique has been successfully applied to the nitrile-azide cycloaddition, often in combination with catalysts, to rapidly produce 5-substituted-1H-tetrazoles in high yields. rsc.org

Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or polyethylene (B3416737) glycol (PEG) is a major goal of green chemistry. researchgate.netrsc.org Several catalytic systems, particularly those involving nanoparticles, have been developed to work efficiently in water, which is the most desirable green solvent. nih.gov

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface-area-to-volume ratio, leading to enhanced catalytic activity. rsc.org Magnetic nanoparticles (e.g., Fe₃O₄-based) are particularly attractive as they can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles. rsc.orgnih.gov

Table 2: Examples of Modern and Sustainable Synthetic Methods for 5-Substituted-1H-Tetrazoles

| Method Type | Starting Materials | Catalyst/Conditions | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Heterogeneous Catalysis | Nitriles, NaN₃ | Natural Natrolite zeolite, DMF, 120°C | Reusable, natural catalyst | soran.edu.iq |

| Heterogeneous Catalysis | Nitriles, NaN₃ | SO₃H-carbon, DMF, 100°C | Recyclable, metal-free catalyst | ajgreenchem.com |

| Microwave-Assisted | Nitriles, NaN₃ | Cu(II) complex, NMP | Reaction time of 3-30 minutes | rsc.org |

| Nanocatalysis (Magnetic) | Nitriles, NaN₃ | Fe₃O₄@L-lysine-Pd(0), Water, 100°C | Recyclable magnetic catalyst, green solvent | rsc.org |

| Multi-component Reaction | Aldehydes, Hydroxylamine, NaN₃ | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), Water, 40°C | One-pot, aqueous medium, mild temperature | nih.gov |

These modern approaches not only provide more efficient and environmentally conscious pathways to compounds like this compound but also expand the toolkit available to chemists for synthesizing a wide array of valuable tetrazole derivatives. jchr.org

An in-depth exploration of the synthetic routes toward this compound and its related compounds reveals a significant focus on catalytic methods. These strategies are pivotal in navigating the complexities of tetrazole ring formation, offering pathways that are not only efficient but also align with contemporary principles of sustainable chemistry. The primary synthetic approach involves the [3+2] cycloaddition of a nitrile (in this case, 2,6-dichlorobenzonitrile) with an azide source, a reaction that is often sluggish and requires catalysis to proceed effectively.

1 Catalyst-Mediated Synthesis

The use of catalysts is central to the synthesis of 5-substituted-1H-tetrazoles, providing routes that enhance reaction rates, yields, and selectivity. Various classes of catalysts, from transition metals to small organic molecules, have been successfully employed.

1 Transition Metal Catalysis

Transition metals have proven to be highly effective in catalyzing the formation of tetrazoles. Their ability to activate nitriles and coordinate with azide sources facilitates the crucial cycloaddition step.

Palladium Nanoparticles: Palladium-based catalysts, particularly in nanoparticulate form, are instrumental in the synthesis of 5-aryl-1H-tetrazoles from aryl halides. researchgate.net A notable method involves a one-pot tandem reaction where an aryl halide is converted to an aryl nitrile using a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which then undergoes a palladium-catalyzed [2+3] cycloaddition with sodium azide. researchgate.net For instance, palladium nanoparticles supported on polymers like cross-linked poly(4-vinylpyridine) have demonstrated high efficiency and reusability. researchgate.net Similarly, palladium nanoparticles supported on chitosan-zeolite have been used for the synthesis of 5-substituted-1H-tetrazoles from various aryl iodides and bromides. researchgate.net The use of palladium complexes immobilized on magnetic nanoparticles, such as TiFe₂O₄, also provides an efficient and easily recoverable catalytic system for this transformation. nih.gov These magnetic nanocatalysts can be separated from the reaction mixture using an external magnet, simplifying the work-up process. nih.gov

Copper: Copper catalysts are widely used due to their low cost and high efficiency in the [3+2] cycloaddition of nitriles with azides. semanticscholar.orgcapes.gov.br Copper(I) species are proposed to react with azide sources like trimethylsilyl azide (TMSN₃) to form a copper azide intermediate, which then readily undergoes cycloaddition with the nitrile. nih.gov The use of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in a solvent like dimethyl sulfoxide (DMSO) provides a simple and environmentally benign method for synthesizing various 5-substituted-1H-tetrazoles. researchgate.net Furthermore, heterogeneous copper catalysts, such as copper nanoparticles on activated carbon (Cu/C), have been developed for the one-pot synthesis of tetrazoles from aldehydes, hydroxylamine, and sodium azide. semanticscholar.org These catalysts show excellent activity and can be recovered and reused multiple times without a significant drop in performance. semanticscholar.org

Cobalt: Cobalt catalysts offer a cost-effective and environmentally friendly alternative to more expensive metals. acs.org Cobalt-exchanged zeolites (CoY) have been reported as efficient and reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide under aerobic conditions. acs.org The catalytic activity of cobalt is attributed to its ability to switch between different oxidation states, which facilitates the cycloaddition reaction. acs.org Additionally, cobalt-catalyzed hydroamination of alkenes with 5-substituted tetrazoles has been developed as a method to produce 2,5-disubstituted tetrazoles. nih.gov

Tin Complexes: Organotin compounds, particularly polymer-supported triorganotin azides, have been utilized in continuous flow processes for tetrazole synthesis. acs.org This method involves generating the organotin azide in situ from a polystyrene-supported triorganotin alkoxide and trimethylsilylazide. acs.org The resulting tetrazole products exhibit very low levels of tin contamination, which is a significant advantage given the toxicity of organotin reagents. acs.org

Table 1: Comparison of Transition Metal Catalysts in the Synthesis of 5-Aryl-1H-tetrazole Analogues

| Catalyst System | Substrate Example | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [P₄-VP]-PdNPs | Aryl halides | K₄[Fe(CN)₆], NaN₃ | DMF | Tandem one-pot | High | researchgate.net |

| Cu/C nanoparticles | Benzaldehyde | NH₂OH·HCl, NaN₃ | - | One-pot | Good to Excellent | semanticscholar.org |

| CoY Zeolite | Benzonitrile | NaN₃ | - | Aerobic | High | acs.org |

| Polymer-supported triorganotin azide | Organic nitriles | TMSN₃ | Continuous flow | 7.5-15 min | High | acs.org |

| Fe₃O₄@TiO₂/Cu₂O | Aryl iodides | K₄[Fe(CN)₆], NaN₃ | DMF | 120 °C | 85-90 | tandfonline.com |

2 Organocatalysis

Organocatalysis has emerged as a powerful, metal-free approach for chemical synthesis, offering benefits such as environmental friendliness and accessibility of catalysts. organic-chemistry.org L-proline, a readily available and inexpensive amino acid, has been shown to efficiently catalyze the [3+2] cycloaddition of organic nitriles and sodium azide. organic-chemistry.org This method provides excellent yields of 5-substituted 1H-tetrazoles under relatively mild conditions, avoiding the use of hazardous Lewis acids or metal catalysts. organic-chemistry.org The proposed mechanism involves the activation of the nitrile by the organocatalyst, facilitating the nucleophilic attack of the azide ion. Other organocatalytic systems have also been developed for the asymmetric synthesis of chiral tetrazole derivatives. orgsyn.org

Table 2: Organocatalyzed Synthesis of 5-Substituted-1H-tetrazoles

| Catalyst | Substrate Example | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Proline | Benzonitrile | NaN₃ | DMF | 110 °C, 1-2 h | up to 96 | organic-chemistry.org |

| Pyrrolidinyl tetrazole | 3-Phenylpropanal | Diethyl azodicarboxylate | - | - | High | orgsyn.org |

3 Lewis Acid Catalysis

Lewis acids are frequently used to activate the nitrile group towards cycloaddition with azides. Various metal salts can function as effective Lewis acid catalysts. Zinc salts, such as zinc bromide (ZnBr₂), have been extensively used for the synthesis of 5-substituted 1H-tetrazoles in water, providing a safe and efficient method. organic-chemistry.orgrsc.org The reaction proceeds readily with a broad range of nitriles. organic-chemistry.org Other Lewis acids like indium(III) chloride and antimony(III) oxide have also been reported to catalyze this transformation effectively. nih.gov Heterogeneous Lewis acid catalysts, such as nano-TiCl₄·SiO₂, offer the advantage of easy recovery and reuse.

4 Heterogeneous Catalysis and Catalyst Reusability

A major focus in modern catalysis is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. Many of the transition metal catalysts discussed above have been developed as heterogeneous systems. For example, palladium, copper, and cobalt have been immobilized on various supports, including polymers, zeolites, silica, and magnetic nanoparticles. researchgate.netsemanticscholar.orgacs.orgtandfonline.comthieme-connect.com

Magnetic nanoparticles are particularly attractive supports as they allow for simple magnetic separation of the catalyst. nih.govtandfonline.com For instance, a Fe₃O₄@TiO₂/Cu₂O core-shell composite has been used as a magnetically recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aryl iodides, with the catalyst being reusable for at least five cycles with minimal loss of activity. tandfonline.com Similarly, cobalt supported on boehmite nanoparticles has been shown to be a reusable catalyst for tetrazole synthesis in polyethylene glycol (PEG). nih.gov The reusability of these catalysts is a key feature for developing sustainable synthetic processes. semanticscholar.orgtandfonline.com

Table 3: Reusability of Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst | Support | Number of Reuses | Final Yield (%) | Reference |

|---|---|---|---|---|

| Cu/C | Activated Carbon | at least 5 | Not specified | semanticscholar.org |

| Fe₃O₄@TiO₂/Cu₂O | Magnetic Nanoparticles | 5 | 85 | tandfonline.com |

| Co-(PYT)₂@BNPs | Boehmite Nanoparticles | Not specified | High | nih.gov |

| Pt NPs@VC | Vulcan Carbon | Not specified | High | researchgate.net |

| CS-EMImFeCl₄ | Chitosan | Not specified | High | rsc.org |

Nitrile-Azide [3+2] Cycloaddition Reactions

2 Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua In the context of tetrazole synthesis, this often involves the careful selection of solvents and the development of solvent-free or water-based reaction systems. dntb.gov.uamdpi.comnih.gov

1 Solvent Selection and Green Solvents (e.g., Water, DMSO)

The choice of solvent can significantly impact the environmental footprint of a chemical process. nih.govnih.gov Traditional solvents like dimethylformamide (DMF) are effective for tetrazole synthesis but pose environmental and health concerns. researchgate.net Consequently, there is a growing interest in using greener alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. organic-chemistry.org The Sharpless group demonstrated a landmark synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide using zinc salts as catalysts in water. organic-chemistry.org This method is not only environmentally friendly but also mitigates the risk of explosion by minimizing the formation of volatile and explosive hydrazoic acid. organic-chemistry.org The reaction of many nitriles proceeds readily in water to give high yields of the desired tetrazoles. organic-chemistry.org

Dimethyl Sulfoxide (DMSO): DMSO is considered a greener solvent alternative to many traditional polar aprotic solvents. researchgate.net It has been successfully used in the synthesis of 5-substituted-1H-tetrazoles. For example, the copper sulfate-catalyzed reaction of nitriles with sodium azide proceeds efficiently in DMSO. researchgate.net However, its high boiling point and solubility in water can sometimes complicate product isolation. researchgate.net Other green solvent systems, such as polyethylene glycol (PEG), have also been explored. nih.gov

Table 4: Effect of Solvent on the Synthesis of 5-phenyl-1H-tetrazole Analogues

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| ZnBr₂ | Water | Reflux | 12-48 | High | organic-chemistry.org |

| CuSO₄·5H₂O | DMSO | Not specified | Not specified | Good to Excellent | researchgate.net |

| Humic acid | Water | 100 | 4 | 81-96 | researchgate.net |

| None | Toluene | Not specified | Not specified | No product | researchgate.net |

| None | DMF/DMSO | Not specified | Not specified | Moderate | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. lew.ro For the synthesis of 5-substituted-1H-tetrazoles, microwave irradiation facilitates the [3+2] cycloaddition of nitriles and azides, drastically reducing reaction times from hours or days to mere minutes and often improving yields. organic-chemistry.orgresearchgate.net This efficiency is achieved through the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu

The synthesis of 5-substituted 1H-tetrazoles from various organic nitriles and sodium azide is frequently performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The use of additives such as triethylamine (B128534) hydrochloride can further promote the reaction. organic-chemistry.org Research has demonstrated the broad applicability of this method to a wide range of nitriles, including aromatic, heteroaromatic, and aliphatic substrates. researchgate.net For instance, an efficient microwave-accelerated protocol allows for the conversion of inactive nitriles into their corresponding tetrazoles in high yields. organic-chemistry.org While conventional heating might require up to 40 hours, microwave-assisted methods can achieve conversion in as little as two hours at 130°C. organic-chemistry.org

This methodology is not only faster but can also be more selective and lead to purer products, minimizing the formation of byproducts often seen with prolonged heating. lew.ro The conditions, such as reaction time and microwave power, can be optimized to achieve the best possible yields for specific substrates. bohrium.com

Below is a table summarizing the microwave-assisted synthesis of various 5-substituted-1H-tetrazole analogues.

Table 1: Examples of Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazole Analogues

| Starting Nitrile | Reagents | Solvent | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Nitriles | NaN3, Et3N·HCl | DMF | 130°C, 2 h | Up to 93% | organic-chemistry.org |

| Benzoyl Cyanide | Perfluorobutylethyl azide | DMSO | 100°C, 2 h | High | asianpubs.org |

| Various Nitriles | NaN3, Triethylammonium chloride | Nitrobenzene | Not specified | Very good | organic-chemistry.org |

| 4-(1H-tetrazol-5-yl)benzaldehyde derivatives | Chalcones and Aurones | Not specified | Not specified | Good | shd-pub.org.rsshd-pub.org.rs |

Solid-Phase Synthesis and Supported Reactions

Solid-phase synthesis and the use of supported reagents represent a strategic advancement in the synthesis of tetrazoles, streamlining purification and enabling the generation of chemical libraries. acs.orgwayne.edu In this approach, a starting material, typically a nitrile, is anchored to a solid support, such as a polymer resin. wayne.edunih.gov The subsequent chemical transformations, including the cycloaddition with an azide source, occur on this solid support. After the reaction is complete, the desired tetrazole product is cleaved from the resin, while excess reagents and byproducts are easily removed by simple filtration and washing. wayne.edu

This methodology avoids the often tedious purification steps associated with solution-phase synthesis. mdpi.com Various resins, including polystyrene functionalized with linkers like the Rink amide or 2-chlorotrityl chloride linkers, have been successfully employed. nih.gov The solid-phase approach is versatile and compatible with a range of nitriles, allowing for the synthesis of diverse libraries of 1,5-disubstituted tetrazoles. acs.org

A related strategy involves the use of heterogeneous or supported catalysts. These catalysts are solids that can be easily filtered out of the reaction mixture, facilitating product isolation and catalyst recycling. For example, nano-TiCl₄·SiO₂, a solid Lewis acid, has been shown to be a highly efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF. scielo.org.za This method combines the benefits of catalytic activity with the practical advantages of a heterogeneous system, offering high yields and short reaction times under relatively mild conditions. scielo.org.za Similarly, other solid catalysts like nano CaO have been used for the preparation of tetrazole analogues of protected amino acids. sharif.edu

The table below provides examples of solid-phase and supported reaction methodologies for the synthesis of tetrazole analogues.

Table 2: Examples of Solid-Phase and Supported Synthesis of Tetrazole Analogues

| Methodology | Starting Material/Substrate | Reagents/Catalyst | Support/Catalyst Type | Key Features | Reference |

|---|---|---|---|---|---|

| Solid-Phase Synthesis | Resin-supported aryl nitriles | Hydrazine, Dichloromethane, NaNO2 | ChemMatrix (CM) resin, Polystyrene resin | High yields (70-94%), no metal catalysts, single purification step. | nih.gov |

| Supported Catalyst | Benzonitrile | NaN3, nano-TiCl₄·SiO₂ | Heterogeneous solid Lewis acid | Eco-friendly, efficient, reusable catalyst, high yields. | scielo.org.za |

| Solid-Phase Synthesis | Nitrile-functionalized resin | Sodium azide | Polymer support | Amenable to library synthesis, simplified purification. | acs.org |

| Supported Catalyst | Protected nitriles | NaN3, nano CaO | Heterogeneous solid catalyst | Eco-friendly, low-cost catalyst, good yields. | sharif.edu |

Mechanistic Investigations of 5 2,6 Dichlorophenyl 1h Tetrazole Formation

Detailed Reaction Pathways of [3+2] Cycloaddition

The cornerstone of 5-(2,6-dichlorophenyl)-1H-tetrazole synthesis is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between 2,6-dichlorobenzonitrile (B3417380) and an azide (B81097) source, typically sodium azide (NaN₃). nih.gov This reaction involves the combination of a three-atom dipole (the azide ion) and a two-atom dipolarophile (the nitrile group) to form the five-membered tetrazole ring. nih.govuchicago.edu

The generally accepted pathway begins with the activation of the nitrile group. Electron-withdrawing groups on the nitrile, such as the 2,6-dichlorophenyl group, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile. nih.gov This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide ion, promoting a smoother reaction. nih.gov

Computational studies using density functional theory (DFT) suggest that the reaction may proceed through a stepwise mechanism rather than a concerted one. nih.gov This involves an initial activation of the nitrile, leading to the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. nih.gov The activation barriers for this process are strongly correlated with the electron-withdrawing nature of the substituent on the nitrile. nih.gov

Role of Intermediates (e.g., Diazido Complexes)

The formation of the tetrazole ring proceeds through key intermediates. While the direct observation of a simple imidoyl azide is challenging, its existence as a transient species is supported by mechanistic studies. nih.gov

In metal-catalyzed reactions, the nature of the intermediates becomes more complex. For instance, in reactions catalyzed by cobalt(II) complexes, the formation of a cobalt(II) diazido complex has been identified as a crucial intermediate. nih.gov This diazido complex is catalytically active and facilitates the cycloaddition. nih.gov The proposed mechanism involves the initial coordination of either the azide or the nitrile to the metal center. nih.gov Experimental evidence from control reactions suggests that the formation of the metal-diazido species is a key step, which then reacts with the nitrile to form the tetrazole product. nih.gov

Similarly, when zinc salts are used as catalysts, the primary role of the zinc(II) ion is to coordinate with the nitrogen atom of the nitrile group. nih.govdiva-portal.org This coordination enhances the electrophilicity of the nitrile's carbon atom, significantly lowering the activation barrier for the nucleophilic attack by the azide ion. nih.govdiva-portal.org This leads to the formation of a zinc-coordinated intermediate that subsequently cyclizes.

Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of 5-substituted-1H-tetrazoles by providing alternative, lower-energy reaction pathways. The mechanism of action is highly dependent on the type of catalyst employed.

Lewis Acid Catalysts: Lewis acids like zinc(II) salts (e.g., ZnBr₂, ZnCl₂) are commonly used. nih.govorganic-chemistry.org As mentioned, they function by coordinating to the lone pair of electrons on the nitrile's nitrogen atom. nih.govdiva-portal.org This "electrophilic activation" makes the nitrile carbon more susceptible to nucleophilic attack by the azide. researchgate.net DFT calculations have shown that this coordination is the dominant factor in catalysis, substantially reducing the reaction barrier. nih.govdiva-portal.org

Brønsted Acid Catalysts: Protic acids, such as ammonium (B1175870) chloride, can also catalyze the reaction. youtube.com They are thought to activate the nitrile through protonation of the nitrogen atom, which, similar to Lewis acids, increases the electrophilicity of the nitrile. youtube.com

Organocatalysts: L-proline has been shown to be an effective organocatalyst for this transformation. organic-chemistry.org The proposed mechanism involves the activation of the nitrile group through hydrogen bonding with the carboxylic acid moiety of L-proline, which facilitates the subsequent cyclization with the azide. organic-chemistry.org

Heterogeneous and Nanocatalysts: A variety of solid-supported catalysts, including various nanomaterials, have been developed to facilitate easier separation and catalyst recycling. nih.gov For example, zinc oxide (ZnO) based nano-catalysts activate the nitrile group through coordination, enhancing the electrophilic character of the cyanide group. nih.gov The reaction then proceeds with the attack of the azide to form an intermediate, followed by a proton shift to yield the final tetrazole product. nih.gov The table below summarizes the performance of various catalysts in the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnBr₂ | Water | 100 | 24 | ~95 | organic-chemistry.org |

| L-proline | DMF | 110 | 1-2 | up to 96 | organic-chemistry.org |

| Fe₃O₄-adenine-Zn | PEG | 120 | 1.3 | 96 | nih.gov |

| ZnO/Co₃O₄ | - | - | - | - | nih.gov |

| Cuttlebone | DMSO | 110 | 0.5 | 87-98 | researchgate.net |

This table presents data for the synthesis of various 5-substituted 1H-tetrazoles as representative examples of catalyst efficiency.

Kinetics and Thermodynamics of Tetrazole Ring Formation

The formation of the tetrazole ring is generally considered a thermodynamically favorable process, driven by the formation of the stable aromatic tetrazole ring. youtube.com The reaction is, however, often kinetically slow without a catalyst, requiring high temperatures and long reaction times due to a significant activation energy barrier. nih.gov

The kinetics of the reaction are significantly influenced by the electronic nature of the substituent on the benzonitrile. The presence of the electron-withdrawing 2,6-dichlorophenyl group on the nitrile reactant accelerates the reaction by lowering the energy of the nitrile's LUMO, making it more reactive towards the azide's HOMO. nih.gov

Catalysts dramatically improve the reaction kinetics. DFT studies on zinc(II)-catalyzed reactions have quantified the reduction in the activation energy barrier for the nucleophilic attack of the azide on the coordinated nitrile. nih.govdiva-portal.org The use of microwave irradiation has also been shown to significantly accelerate the synthesis of 5-substituted 1H-tetrazoles, reducing reaction times from hours to minutes. organic-chemistry.org

From a thermodynamic perspective, 5-substituted 1H-tetrazoles are known to be bioisosteres of carboxylic acids, having a comparable pKa (4.5-4.9 for the tetrazole NH versus 4.2-4.4 for a carboxylic acid), indicating similar acidity. nih.govacs.org This thermodynamic property is a key reason for their use in medicinal chemistry.

Reactivity and Chemical Transformations of 5 2,6 Dichlorophenyl 1h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring contains four nitrogen atoms and exhibits a high degree of aromaticity, making it generally resistant to electrophilic substitution. The ring's high nitrogen content leads to a significant electron-withdrawing effect, deactivating it towards typical electrophilic attack. However, the tetrazole ring is notable for its acidic N-H proton (pKa comparable to carboxylic acids), making it susceptible to deprotonation. nih.govrug.nlmdpi.com The resulting tetrazolate anion is a potent nucleophile, with the negative charge delocalized over the four nitrogen atoms. nih.govacs.org

The primary reactions involving the tetrazole ring are therefore nucleophilic in nature, typically occurring after deprotonation. The ring nitrogens, particularly N1 and N2, are the primary sites for reactions like alkylation and acylation. mdpi.comrsc.org Direct nucleophilic substitution on the carbon atom of the tetrazole ring is not a common reaction pathway. Instead, the reactivity is dominated by interactions at the nitrogen atoms. rug.nlacs.org The majority of interactions with other molecules occur around the sp2 hybridized nitrogen atoms of the ring. acs.org

Transformations Involving the Dichlorophenyl Moiety

The 2,6-dichlorophenyl group attached to the tetrazole ring can undergo transformations typical of halogenated aromatic compounds. The chlorine atoms are generally stable but can be substituted by strong nucleophiles under specific conditions, such as high temperatures or in the presence of a catalyst. While specific studies on the nucleophilic substitution of the chlorine atoms in 5-(2,6-Dichlorophenyl)-1H-tetrazole are not extensively detailed in the provided literature, related compounds like 5-(2,3-Dichlorophenyl)-1H-tetrazole are known to participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Such reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the tetrazole ring.

Derivatization Strategies

Derivatization of this compound is a key strategy for modifying its properties and synthesizing new functional molecules. These strategies primarily target the nitrogen atoms of the tetrazole ring or the 5-position carbon.

N-Alkylation and N-Acylation Reactions

N-alkylation is a common derivatization method for 5-substituted-1H-tetrazoles. The reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. rsc.org The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the steric properties of the substituent at the 5-position. mdpi.comrsc.org For instance, alkylation via the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org

N-acylation reactions proceed similarly, with acylating agents reacting with the deprotonated tetrazole to form N-acyl derivatives. These derivatives are often key intermediates in other transformations, such as the formation of oxadiazoles.

| Reagent Type | Typical Reagents | Conditions | Predominant Isomer | Reference |

|---|---|---|---|---|

| Alkyl Halides | Benzyl (B1604629) bromide, Methyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Mixture of N1 and N2 isomers | mdpi.com |

| Diazotization | Aliphatic amines, Organic nitrite (B80452) reagent | Solvent (e.g., Ethyl acetate) | 2,5-disubstituted | rsc.orgorganic-chemistry.org |

| Arylboronic Acids | Various arylboronic acids | Copper catalyst (e.g., [Cu(OH)(TMEDA)]₂Cl₂) | N2-arylation | organic-chemistry.org |

Functionalization at the 5-Position

Modifying the substituent at the C5 position of a pre-formed tetrazole ring is generally challenging. Most synthetic routes to 5-substituted tetrazoles install the C5 substituent before the ring is formed, typically starting from a corresponding nitrile. nih.govorganic-chemistry.org However, recent methodologies have enabled the direct functionalization at the 5-position. One notable method involves the deprotonation of the C-H bond at the 5-position of an N-protected tetrazole using a strong base, such as a "turbo Grignard" reagent (a mixture of an organomagnesium compound and LiCl). acs.org The resulting metalated intermediate can then react with various electrophiles like aldehydes, ketones, or iodine, allowing for the introduction of new functional groups at the C5 position. acs.org

Cycloaddition and Rearrangement Reactions

Tetrazoles can participate in various cycloaddition and rearrangement reactions, often induced by heat or light. mdpi.comnih.gov Photochemical transformations can lead to the cleavage of the tetrazole ring, producing a variety of products depending on the substituents and reaction conditions. mdpi.comresearchgate.netdntb.gov.ua

Formation of 1,3,4-Oxadiazoles

A significant rearrangement reaction of 5-substituted-1H-tetrazoles is their conversion into 2,5-disubstituted-1,3,4-oxadiazoles. This transformation, often referred to as the Huisgen reaction, is typically achieved by reacting the tetrazole with an acid chloride or acid anhydride. nih.gov The reaction proceeds through an initial N-acylation of the tetrazole ring, followed by a thermal or photochemical rearrangement. This process involves the extrusion of a molecule of nitrogen and cyclization to form the stable 1,3,4-oxadiazole (B1194373) ring. This method is a widely used and efficient route for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles. nih.govorganic-chemistry.org For this compound, this reaction provides a pathway to synthesize 2-substituted-5-(2,6-dichlorophenyl)-1,3,4-oxadiazoles.

| Tetrazole Substrate | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Aryl/Acyltetrazole | Acid Chlorides (e.g., Chloroacetyl chloride) | Reflux | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| 4-Methoxyphenyltetrazole | 4-tert-Butylbenzoyl chloride | Reflux, 2h | 2-(4-tert-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | nih.gov |

| General 5-Substituted Tetrazole | Acid Anhydrides | Heating | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

Cross-Coupling Reactions (e.g., Negishi Coupling)

The presence of two chlorine atoms on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on the cross-coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity of similar dichlorinated aromatic compounds and related tetrazole derivatives provides significant insights into its potential transformations.

Cross-coupling reactions involving aryl chlorides can be challenging compared to their bromide or iodide counterparts due to the stronger C-Cl bond. However, advancements in catalyst systems, particularly the use of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled efficient coupling of aryl chlorides.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. organic-chemistry.org In the context of this compound, a potential Negishi coupling would involve the reaction of the dichlorophenyl moiety with an organozinc reagent. Efficient palladium-catalyzed Negishi couplings of sterically demanding and electronically varied aryl bromides and activated aryl chlorides with secondary alkylzinc halides have been developed. nih.govmit.edu These reactions often employ specialized biarylphosphine ligands to promote the desired reductive elimination over undesired side reactions like β-hydride elimination. nih.govmit.edursc.org Given the sterically hindered nature of the 2,6-dichlorophenyl group, a highly active catalyst system would likely be required for successful coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling methods. The reaction of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with p-methoxyphenylboronic acid has been successfully demonstrated, indicating that couplings of dichloro-heteroaromatic compounds are feasible. researchgate.net While not the exact substrate, this suggests that the C-Cl bonds in this compound could potentially undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or alkyl substituents. The development of new air-stable palladium catalysts has shown high efficiency in the Suzuki-Miyaura coupling of a variety of heteroatom-substituted heteroaryl chlorides with diverse aryl/heteroaryl boronic acids. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. libretexts.org The reaction of N-heteroaryl halides with heterocyclic alkenes has been shown to be challenging due to catalyst poisoning by the nitrogen-containing heterocycle. nih.gov However, the use of sterically bulky ligands can overcome this issue. nih.gov This suggests that the C-Cl bonds of the dichlorophenyl ring in this compound could potentially participate in Heck reactions with various alkenes to form substituted styrenyl-tetrazole derivatives.

It is important to note that the reactivity of the two chlorine atoms in this compound may differ, potentially allowing for selective mono- or di-substitution depending on the reaction conditions and the catalyst system employed.

Acid-Base Properties and Tautomeric Equilibria of the 1H-Tetrazole

The 1H-tetrazole ring in this compound imparts acidic properties to the molecule and can exist in different tautomeric forms.

Acid-Base Properties:

Tautomeric Equilibria:

5-Substituted-1H-tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring has a significant impact on the compound's physical and chemical properties, including its coordination chemistry and biological activity.

Figure 1. Tautomeric equilibrium between the 1H- and 2H-forms of this compound.

The equilibrium between the 1H- and 2H-tautomers is influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and the temperature. For many 5-aryl-1H-tetrazoles, the 1H-tautomer is generally considered to be the more stable form in solution, though the energy difference between the two tautomers can be small. researchgate.net Spectroscopic techniques, particularly NMR, are instrumental in studying this tautomeric equilibrium. While specific NMR studies detailing the tautomeric ratio for this compound are not available, studies on similar 5-aryl tetrazoles often show distinct signals for the two tautomers, allowing for their quantification. researchgate.net Computational studies can also provide valuable insights into the relative stabilities of the tautomers.

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR for Tetrazole Ring Characterization

In a general context for 5-substituted-1H-tetrazoles, the nitrogen atoms of the tetrazole ring exhibit characteristic chemical shifts that can be assigned based on their position relative to the substituent and the N-H proton. Theoretical and experimental studies on related tetrazole derivatives provide a framework for predicting the expected ¹⁵N NMR spectrum of 5-(2,6-dichlorophenyl)-1H-tetrazole.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in this compound.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. rsc.org A notable feature in the spectrum is a broad band observed around 3430 cm⁻¹, which is attributed to the N-H stretching vibration of the tetrazole ring. rsc.org The C-H stretching vibrations of the dichlorophenyl ring are typically observed around 2926 cm⁻¹. rsc.org The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of aromatic C=C stretching vibrations. For this compound, a peak at 1432 cm⁻¹ is assigned to this mode. rsc.org The stretching vibrations of the tetrazole ring (C=N and N=N) are expected in the 1200-900 cm⁻¹ range. pnrjournal.com A peak at 1200 cm⁻¹ is observed for this compound. rsc.org The C-Cl stretching vibrations of the dichlorophenyl group typically appear in the lower frequency region of the spectrum.

Interactive Data Table: FT-IR Spectral Data for this compound rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3430 |

| C-H Stretch (aromatic) | 2926 |

| Aromatic C=C Stretch | 1432 |

| Tetrazole Ring Stretch | 1200 |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound was not found in the searched literature, general characteristics of tetrazole compounds can be inferred. The symmetric stretching vibrations of the tetrazole and dichlorophenyl rings would be expected to give rise to strong signals in the Raman spectrum. For instance, the N=N and C=N stretching vibrations of the tetrazole ring, as well as the breathing mode of the phenyl ring, are typically Raman active.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact mass of this compound and confirming its elemental composition. The exact mass of this compound is 213.98100 u. alfa-chemistry.com HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, provide unparalleled resolving power and mass accuracy, enabling the unambiguous assignment of molecular formulas. mdpi.com

Fragmentation Patterns:

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used in mass spectrometry to study the fragmentation of organic molecules. nih.govresearchgate.net The fragmentation pattern provides valuable structural information. For 5-substituted-1H-tetrazoles, a characteristic fragmentation pathway involves the loss of a molecule of nitrogen (N₂). researchgate.net Another common fragmentation is the loss of the entire tetrazole ring or the substituent group.

In the case of this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of N₂: This would result in a fragment ion at [M - 28]⁺•.

Cleavage of the C-C bond between the phenyl and tetrazole rings. This could lead to the formation of a dichlorophenyl cation or a tetrazole-containing fragment.

Loss of HCl: Elimination of a chlorine atom along with a hydrogen atom is another plausible fragmentation pathway.

The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural elucidation of the molecule. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals. youtube.com

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic dichlorophenyl ring and the tetrazole ring both contain π electrons and heteroatoms with non-bonding (n) electrons, giving rise to these transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic and tetrazole rings to their corresponding π* anti-bonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms of the tetrazole ring) to π* anti-bonding orbitals. The position of the absorption maximum (λmax) is influenced by the solvent polarity and the electronic nature of the substituents. While a specific UV-Vis spectrum for this compound was not detailed in the provided search results, studies on similar tetrazole derivatives show absorption maxima in the UV region. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio methods)

The geometry of the 5-(4-chlorophenyl)-1H-tetrazole molecule has been optimized to determine its most stable conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial arrangement of the atoms and the planarity of the phenyl and tetrazole rings. The dihedral angle between the phenyl and tetrazole rings is a critical parameter that influences the molecule's electronic properties. For 5-(4-chlorophenyl)-1H-tetrazole, the optimized geometry provides the foundation for all other computational analyses researchgate.net.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity researchgate.net.

For 5-(4-chlorophenyl)-1H-tetrazole, the calculated HOMO and LUMO energies, along with the energy gap, provide insights into its electronic behavior. These values are essential for predicting how the molecule will interact with other chemical species researchgate.net.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -4.8275 |

| ELUMO | -0.0000 |

| Energy Gap (ΔE) | 4.8275 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In the MEP map of 5-(4-chlorophenyl)-1H-tetrazole, the nitrogen atoms of the tetrazole ring are typically regions of high electron density, making them likely sites for electrophilic interaction researchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding molecular stability. In 5-(4-chlorophenyl)-1H-tetrazole, NBO analysis reveals hyperconjugative interactions and charge transfer between the phenyl and tetrazole rings. The stabilization energies associated with these interactions quantify the strength of the electronic delocalization researchgate.net.

Theoretical calculations can predict various thermodynamic properties of a molecule at a given temperature. For 5-(4-chlorophenyl)-1H-tetrazole, properties such as zero-point vibrational energy, thermal energy, specific heat capacity, rotational constants, and entropy have been calculated at a standard temperature of 298.15 K. These parameters are important for understanding the molecule's behavior under different thermal conditions researchgate.net.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | Data not available |

| Thermal energy | Data not available |

| Specific heat capacity | Data not available |

| Rotational constant | Data not available |

| Entropy | Data not available |

Specific values for the thermochemical properties of 5-(4-chlorophenyl)-1H-tetrazole were not detailed in the available literature.

Spectroscopic Property Prediction (e.g., Theoretical UV-Vis and Vibrational Spectra)

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For 5-(4-chlorophenyl)-1H-tetrazole, theoretical UV-Vis and vibrational (infrared) spectra can be simulated using DFT calculations. The predicted spectra help in the assignment of experimental spectral bands to specific electronic transitions and vibrational modes of the molecule researchgate.net.

Solvent Effects Modeling on Molecular Properties and Tautomeric Equilibria

The 5-substituted tetrazole ring system, including 5-(2,6-Dichlorophenyl)-1H-tetrazole, can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. These forms differ in the position of the proton on the nitrogen atoms of the tetrazole ring, leading to distinct electronic and physicochemical properties. Computational chemistry provides powerful tools to investigate the tautomeric equilibrium between these forms and to understand how solvents influence this balance.

Theoretical studies on related 5-substituted tetrazoles have established that the relative stability of the 1H- and 2H-tautomers is often subtle and can be significantly altered by the surrounding medium. In the gas phase, the 2H-tautomer is frequently calculated to be more stable. However, the 1H-tautomer possesses a considerably larger dipole moment, making it more susceptible to stabilization by polar solvents.

The table below illustrates the conceptual impact of solvent polarity on the tautomeric equilibrium of a generic 5-aryl-tetrazole, based on general findings in the field.

| Tautomer | Dipole Moment (Conceptual) | Relative Stability in Gas Phase | Relative Stability in Polar Solvent |

| 1H-Tautomer | High | Less Stable | More Stable |

| 2H-Tautomer | Low | More Stable | Less Stable |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their properties. In the context of theoretical chemistry and excluding direct biological outcomes, SAR can be used to understand how structural modifications to a molecule like this compound influence its physicochemical or calculated properties, such as electronic structure, lipophilicity, or steric profile.

These studies involve the calculation of various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors are broadly categorized as electronic, steric, hydrophobic, and topological. For a series of tetrazole analogs, computational software can generate these descriptors, which are then used to build a mathematical model that relates them to a property of interest.

For example, a computational SAR study on a series of phenyl-tetrazole derivatives might investigate how substituting the phenyl ring with different groups (like the chloro- groups in the subject compound) affects calculated properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important descriptor related to chemical reactivity and stability.

While specific QSAR models for this compound are not detailed in available literature, the table below lists common molecular descriptors that would be employed in such a study for a series of related tetrazole derivatives .

| Descriptor Category | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water; measures lipophilicity. |

| Steric/Topological | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | |

| Wiener Index | A topological index based on the distances between all pairs of vertices in the molecular graph. |

These descriptors allow chemists to systematically analyze how structural changes impact molecular properties, providing a rational basis for the design of new compounds with desired characteristics.

Molecular Dynamics Simulations (General for tetrazole derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For tetrazole derivatives, MD simulations provide valuable insights into their conformational dynamics, stability, and interactions with other molecules, such as proteins or solvents. nih.gov

In a typical MD simulation, the initial complex, often obtained from molecular docking, is placed in a simulated physiological environment. nih.gov This includes a box of water molecules, counter-ions to neutralize the system, and physiological salt concentrations. The system is then subjected to Newton's equations of motion, allowing the positions of atoms to evolve over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal several key aspects of the tetrazole derivative's behavior:

Flexibility and Local Fluctuations: The root-mean-square fluctuation (RMSF) is calculated for each residue of the protein. This helps identify which parts of the protein become more or less flexible upon ligand binding.

Intermolecular Interactions: The simulation allows for the detailed analysis of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the tetrazole derivative and its target. The persistence of these interactions throughout the simulation can confirm their importance for binding affinity.

MD simulations on various 5-substituted 1H-tetrazole derivatives have been used to investigate their binding tendencies with active sites of proteins, providing a dynamic picture that complements the static view from molecular docking. nih.gov

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO properties of molecules. researchgate.net These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key parameters that quantify a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. These properties are calculated based on the molecule's response to an applied electric field. Molecules with significant charge separation (large dipole moments) and extended π-conjugated systems often exhibit enhanced NLO properties.

While specific computational studies on the NLO properties of this compound are not available, theoretical investigations on structurally related compounds, such as other dichlorophenyl derivatives and nitrogen heterocycles, provide insight into the expected behavior. researchgate.netjournaleras.com DFT calculations using functionals like B3LYP are commonly employed to optimize the molecular geometry and compute the NLO parameters. journaleras.com

The table below presents theoretical NLO data for a related compound, N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide, calculated in different solvents to illustrate how such properties are reported. The presence of electron-donating and electron-accepting groups, along with the dichlorophenyl moiety, makes it a relevant example.

Calculated NLO Properties for N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide researchgate.net

| Property | Gas Phase | Water | Ethanol |

|---|---|---|---|

| Dipole Moment (μ) (Debye) | 6.55 | 9.94 | 9.77 |

| Mean Polarizability (α) (esu) | 3.38 x 10⁻²³ | 3.65 x 10⁻²³ | 3.63 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 4.88 x 10⁻³⁰ | 7.91 x 10⁻³⁰ | 7.74 x 10⁻³⁰ |

These calculations demonstrate that both the molecular structure and the solvent environment play a crucial role in determining the NLO response of a compound. The increase in hyperpolarizability in polar solvents suggests that charge transfer processes, which are enhanced by the solvent, contribute significantly to the NLO properties. researchgate.net

Advanced Applications in Chemical Research

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The tetrazole moiety, a key feature of 5-(2,6-Dichlorophenyl)-1H-tetrazole, is recognized as an effective ligand in coordination chemistry. The multiple nitrogen atoms within the tetrazole ring offer a variety of potential coordination sites. This allows it to bind to metal ions in several different ways, contributing to the formation of diverse coordination complexes, ranging from simple molecules to complex one-, two-, and three-dimensional structures. These coordination compounds have shown potential in fields such as catalysis and materials science.

The design and synthesis of metal-organic frameworks (MOFs) represent a significant area of research where tetrazole-based ligands are employed. researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of appropriate organic ligands and metal ions is a crucial strategy in the creation of MOFs with desired structural topologies and functional properties. researchgate.net

The versatility of the tetrazole ring in this compound allows for various binding modes to metal centers. These include monodentate, bidentate, and bridging fashions. This flexibility enables the construction of a wide array of coordination complexes with different dimensionalities. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

For instance, in the broader context of tetrazole-containing ligands, studies have shown that they can form stable complexes with various transition metals. The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to diverse coordination geometries around the metal center. In some cases, the tetrazole ligand can act as a bidentate chelate, forming a stable ring with the metal ion.

Monodentate: The ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate: The ligand coordinates to a single metal center through two of its nitrogen atoms.

Bridging: The ligand links two or more metal centers, contributing to the formation of extended structures like polymers or MOFs.

The coordination geometry around the metal ion is influenced by the number of coordinated ligands and their binding modes. Common geometries observed in metal complexes with tetrazole-based ligands include tetrahedral, square planar, and octahedral configurations.

The synthesis of metal complexes involving this compound typically involves the reaction of the tetrazole with a suitable metal salt in an appropriate solvent. Hydrothermal and solvothermal methods are often employed, particularly for the synthesis of crystalline MOFs. nih.gov

Characterization of the resulting metal complexes is crucial to determine their structure and properties. A variety of analytical techniques are utilized for this purpose:

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline complex, providing detailed information about bond lengths, bond angles, and coordination geometries. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to study the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the tetrazole ring upon coordination can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, is used to elucidate the structure of the complexes in solution.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify any solvent molecules present in the crystal lattice. scielo.org.za

Table 1: Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, coordination geometry semanticscholar.org |

| Infrared (IR) Spectroscopy | Functional groups, metal-ligand coordination |

| Nuclear Magnetic Resonance (NMR) | Structure in solution |

| Thermal Analysis (TGA/DSC) | Thermal stability, solvent content scielo.org.za |

Supramolecular Chemistry and Non-Covalent Interactions

Hydrogen bonding is a fundamental non-covalent interaction that significantly influences the structure and properties of molecules. researchgate.net The tetrazole ring in this compound contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the ring), making it capable of forming extensive hydrogen bonding networks. researchgate.netnih.gov These interactions can occur between tetrazole molecules themselves or with other molecules present in the crystal lattice, such as solvents. researchgate.net

The formation of intramolecular hydrogen bonds can also be a significant factor, potentially influencing the conformation of the molecule and its ability to permeate biological membranes. rsc.orgsemanticscholar.org Computational studies, such as those employing Density Functional Theory (DFT), can be used to analyze the energetic features of these hydrogen bonds. doi.org

Pi-stacking interactions are another important type of non-covalent interaction that can occur between aromatic rings. nih.gov The phenyl and tetrazole rings of this compound can participate in such interactions. These stacking arrangements, which can be parallel-displaced or other geometries, contribute to the stabilization of the crystal structure. nih.gov

The presence of the electron-withdrawing chlorine atoms on the phenyl ring can influence the nature and strength of these stacking interactions. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts, including stacking interactions, within a crystal structure. researchgate.net

Precursors for Novel Heterocyclic Compounds and Organic Materials

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of other novel heterocyclic compounds. The tetrazole ring can undergo various chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.

For example, 5-substituted-1H-tetrazoles can be synthesized from the corresponding nitriles through cycloaddition reactions with azides. The resulting tetrazole can then be further modified. Multicomponent reactions involving tetrazoles are also a powerful tool for generating diverse heterocyclic structures. nih.gov

The unique properties of the tetrazole moiety, such as its high nitrogen content and thermal stability, make it an attractive building block for the development of advanced organic materials. These materials can have applications in various fields, including energetic materials and pharmaceuticals. scielo.org.za For instance, the synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole has been noted for its use as a building block in the creation of antiviral and anticancer agents.

Catalytic Applications (as part of catalyst systems)

Currently, there is a lack of specific, publicly available research detailing the application of this compound as a component within catalyst systems. While the broader class of tetrazole-containing ligands is recognized for its utility in coordination chemistry and catalysis, forming complexes with various transition metals to promote a range of chemical transformations, specific data on the catalytic performance of systems incorporating this compound remains elusive in the reviewed scientific literature.

The general potential for tetrazole derivatives in catalysis stems from their ability to act as versatile ligands. The nitrogen atoms of the tetrazole ring can coordinate to a metal center, thereby influencing its electronic properties and steric environment. This modulation of the metal center's characteristics is crucial for its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation.

For instance, palladium complexes bearing tetrazole-based ligands have been explored for their catalytic efficacy in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. Similarly, ruthenium and copper complexes with tetrazole-containing ligands have been investigated for their potential in various catalytic transformations. mdpi.comnih.govnih.gov The specific substituents on the tetrazole ring can significantly impact the stability and reactivity of the resulting metal complex.

However, detailed research findings, including reaction yields, turnover numbers, and specific catalytic activities for complexes containing this compound, are not documented in the available search results. Further research would be necessary to elucidate the specific catalytic applications and performance of this particular compound.

Future Perspectives and Emerging Research Directions for 5 2,6 Dichlorophenyl 1h Tetrazole